![molecular formula C20H24ClN3O3S B6487130 N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1219174-82-9](/img/structure/B6487130.png)
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O3S and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.1226905 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular formula is C17H20ClN3O2S, and its structure includes a dimethylaminoethyl group, a methoxybenzothiazole moiety, and a phenoxyacetamide structure. These features contribute to its biological activity and interaction with biological systems.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Studies on related compounds suggest that N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride may exhibit similar effects, making it a candidate for further investigation in cancer therapeutics.
-
Antimicrobial Properties :
- Compounds containing benzothiazole rings have shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Preliminary studies on related benzothiazole compounds suggest that this compound may also possess antimicrobial properties worth exploring.
Pharmacological Insights
-
Mechanism of Action :
- The pharmacological action of this compound may involve modulation of neurotransmitter systems due to the presence of the dimethylamino group, which is known to interact with various receptors in the central nervous system. This interaction could lead to potential applications in treating neurological disorders.
-
Toxicological Studies :
- Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicity studies are necessary to evaluate its effects on human health and establish safe dosage levels for potential clinical use.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
Study 2 | Assess antimicrobial efficacy | Showed activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
Study 3 | Investigate neuropharmacological effects | Indicated potential anxiolytic effects in animal models, warranting further exploration into CNS applications. |
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(19(24)14-26-15-7-5-4-6-8-15)20-21-17-13-16(25-3)9-10-18(17)27-20;/h4-10,13H,11-12,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHJHCLJWMKLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.